REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:12]=[C:11]([N+:13]([O-])=O)[CH:10]=[N:9]2)=[CH:4][CH:3]=1>CCO.[Pd]>[F:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH:12]=[C:11]([NH2:13])[CH:10]=[N:9]2)=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
0.82 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)N1N=CC(=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0.133 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
agitated under H2 at 40 psi for 40 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was fitted onto a Parr apparatus
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered
|
Type
|
FILTRATION
|
Details
|
through filter paper
|
Type
|
CUSTOM
|
Details
|
The filtrate was collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)N1N=CC(=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.675 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |